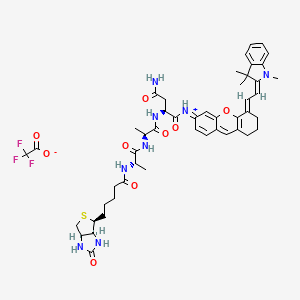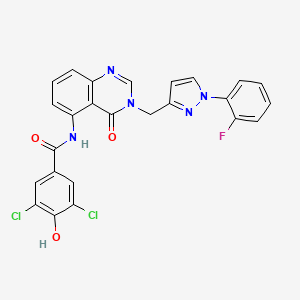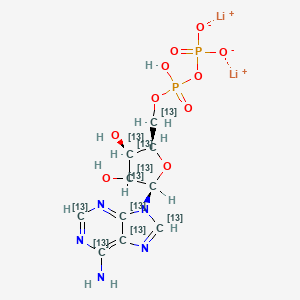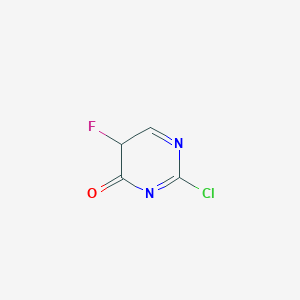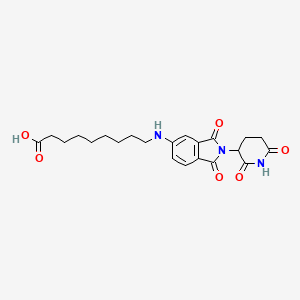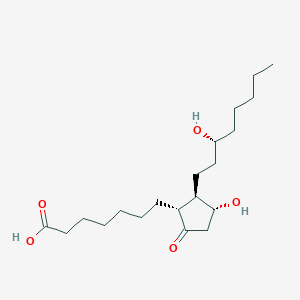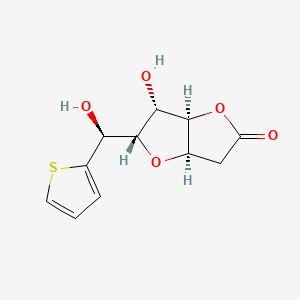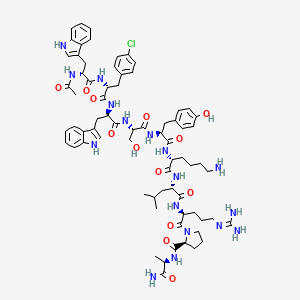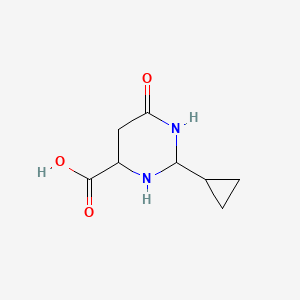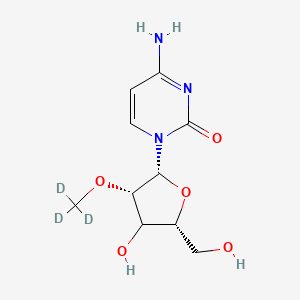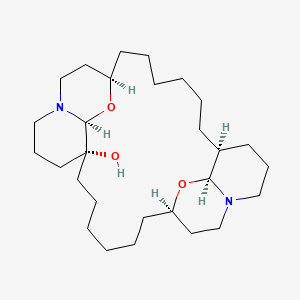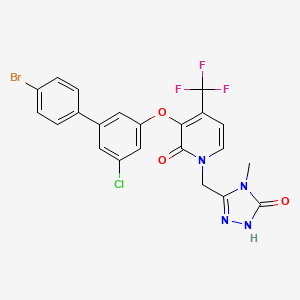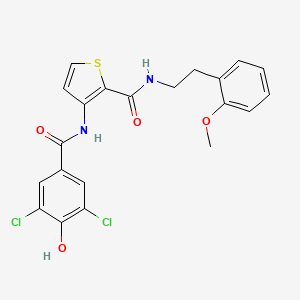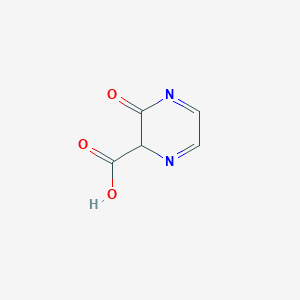
3-oxo-2H-pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-2H-pyrazine-2-carboxylic acid: is a heterocyclic compound with a pyrazine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2H-pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with various reagents. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which is then treated with amines to form pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-oxo-2H-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with amines, can produce pyrazine-2-carboxamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and various amines are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Pyrazine-2-carboxamides and other substituted derivatives.
Scientific Research Applications
3-oxo-2H-pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: A precursor in the synthesis of 3-oxo-2H-pyrazine-2-carboxylic acid.
3-aminopyrazine-2-carboxylic acid: Another derivative with potential biological activities.
Pyridazine and pyridazinone derivatives: These compounds share a similar heterocyclic structure and exhibit various pharmacological activities.
Uniqueness: this compound is unique due to its specific structure and the range of reactions it can undergo. Its potential biological activities and applications in medicinal chemistry further distinguish it from other similar compounds .
Properties
Molecular Formula |
C5H4N2O3 |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
3-oxo-2H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-3H,(H,9,10) |
InChI Key |
HMSBWXWRYPICDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(=O)N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


